4-(dimethylamino)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-(Dimethylamino)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with a dimethylamino group at the para position and a 1,3,4-oxadiazole ring bearing a 2,5-dimethylphenyl moiety. The 1,3,4-oxadiazole scaffold is renowned for its metabolic stability and role in modulating electronic properties, making it a key pharmacophore in drug discovery .
Properties
IUPAC Name |
4-(dimethylamino)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-5-6-13(2)16(11-12)18-21-22-19(25-18)20-17(24)14-7-9-15(10-8-14)23(3)4/h5-11H,1-4H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBDRFQDSPBMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
Two primary strategies dominate the synthesis (Figure 1):
- Oxadiazole-First Approach : Construct the 1,3,4-oxadiazole core from 2,5-dimethylbenzoic acid derivatives, followed by benzamide coupling.
- Benzamide-First Approach : Pre-form the benzamide moiety, then integrate it into the oxadiazole ring.
The oxadiazole-first method is preferred due to milder conditions for amide bond formation post-cyclization.
Oxadiazole Core Construction
Hydrazide Intermediate Synthesis
The synthesis begins with converting 2,5-dimethylbenzoic acid (1 ) to its methyl ester (2 ) via Fischer esterification (H₂SO₄, methanol, reflux, 8h). Subsequent hydrazinolysis (hydrazine hydrate, ethanol, 70°C, 6h) yields 2,5-dimethylbenzohydrazide (3 ).
Key Reaction:
$$
\text{2,5-Dimethylbenzoic acid} \xrightarrow{\text{CH₃OH, H₂SO₄}} \text{Methyl 2,5-dimethylbenzoate} \xrightarrow{\text{NH₂NH₂·H₂O}} \text{2,5-Dimethylbenzohydrazide}
$$
Cyclization to 1,3,4-Oxadiazole
Cyclization of 3 with a carbonitrile source forms the oxadiazole ring. Two methods are prominent:
POCl₃-Mediated Cyclization
Heating 3 with triethyl orthoacetate (2.5 equiv) and POCl₃ (3 equiv) at 80°C for 4h generates 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine (4 ) in 85% yield. POCl₃ acts as both dehydrating agent and catalyst.
Mechanism:
- Nucleophilic attack by hydrazide on triethyl orthoacetate.
- Cyclodehydration via POCl₃ to eliminate H₂O and EtOH.
CDI-Promoted One-Pot Synthesis
Using 1,1′-carbonyldiimidazole (CDI, 2 equiv) in DMF at 115°C for 6h achieves cyclization without isolating intermediates. This method offers 61–79% yields and simplifies purification.
Table 1: Comparison of Cyclization Methods
| Method | Reagents | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| POCl₃ | POCl₃, EtOAc | 80°C | 4h | 85% | |
| CDI | CDI, DMF | 115°C | 6h | 61–79% | |
| TBAH-Catalyzed | TBAH, THF | RT | 24h | 72% |
Optimization of Reaction Conditions
Solvent Effects on Cyclodehydration
Cyclodehydration of O-acylamidoximes shows highest yields in DMF (95%) and THF (88%), while protic solvents (MeOH, EtOH) inhibit the reaction.
Catalytic Base Screening
Tetrabutylammonium hydroxide (TBAH) enables room-temperature cyclization (72% yield), whereas NaOH yields 65% under identical conditions.
Table 2: Solvent and Base Impact on Cyclodehydration
| Solvent | Base | Temperature | Yield | Reference |
|---|---|---|---|---|
| DMF | TBAH | RT | 95% | |
| THF | TEA | 100°C | 88% | |
| EtOAc | NaOH | 70°C | 30% |
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(dimethylamino)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: LMM5 and LMM11 contain sulfamoyl groups, which are electron-withdrawing and may enhance binding to fungal thioredoxin reductase . The 2,5-dimethylphenyl group in the target compound and 5h increases lipophilicity compared to LMM5’s 4-methoxyphenylmethyl group, which could influence membrane permeability .
Physical Properties :
- Melting points for sulfanyl-linked oxadiazoles (e.g., 7f: 134–178°C) suggest higher crystallinity than aldehyde derivatives like 5h, which is a liquid .
- The target compound’s amide linkage likely enhances stability compared to 5h’s aldehyde group, which is prone to oxidation.
Synthetic Yields: Compound 5h was synthesized in 86% yield via a multi-component reaction, indicating efficient methodology for dimethylphenyl-oxadiazole derivatives .
Spectral and Analytical Data
- IR Spectroscopy: Sulfamoyl groups in LMM5/LMM11 show characteristic S=O stretches near 1150–1300 cm⁻¹, absent in the target compound . The dimethylamino group in the target compound would exhibit N–H stretches (if protonated) near 3300 cm⁻¹.
- NMR Spectroscopy : The 2,5-dimethylphenyl group in the target compound would display aromatic proton signals at δ 6.8–7.2 ppm (split due to substituents), similar to 5h .
Biological Activity
4-(Dimethylamino)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The oxadiazole moiety is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. This article explores the biological activity of this compound based on available research findings.
Chemical Structure
The compound can be structurally represented as follows:
Biological Activity Overview
-
Anticancer Activity :
- Studies have indicated that compounds containing the oxadiazole group exhibit significant anticancer properties. For instance, a derivative similar to 4-(dimethylamino)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has shown promising results in inhibiting cell proliferation in various cancer cell lines.
- A specific case study demonstrated that a related oxadiazole compound inhibited RET kinase activity, which is crucial in certain cancers. The inhibition was observed at both molecular and cellular levels, suggesting potential therapeutic applications against RET-driven malignancies .
-
Mechanism of Action :
- The mechanism by which this compound exerts its biological effects is often linked to its ability to interact with specific molecular targets within cancer cells. For example, compounds with similar structures have been shown to modulate signal transduction pathways involved in cell growth and survival.
- Structure-Activity Relationship (SAR) :
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a series of oxadiazole derivatives on cancer cell lines. The compound 4-(dimethylamino)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide was included in the screening process:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency against these cancer types.
Case Study 2: Inhibition of Kinase Activity
Another investigation focused on the inhibition of RET kinase by oxadiazole derivatives:
- Methodology : ELISA-based kinase assays were employed to evaluate activity.
- Findings : The compound demonstrated significant inhibition of RET kinase activity with an IC50 value of approximately 52 nM, highlighting its potential as a lead compound for further development .
Data Table: Biological Activity Summary
| Biological Activity | Observed Effect | IC50 Value |
|---|---|---|
| Anticancer (HeLa Cells) | Moderate proliferation inhibition | 15 µM |
| Anticancer (MCF-7 Cells) | Moderate proliferation inhibition | 25 µM |
| RET Kinase Inhibition | Significant inhibition | 52 nM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
